1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(tert-butoxycarbonyl)indole-3-carboxylate typically involves the reaction of indole derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced, and the resulting alcohol is protected with tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the indole nucleus’s electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active natural products.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(tert-butoxycarbonyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors, influencing biological processes such as cell signaling and gene expression. The Boc protecting group helps stabilize the compound, allowing it to interact more effectively with its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- 1-(tert-Butoxycarbonyl)indole-3-carboxaldehyde
Uniqueness
1-tert-Butyl 3-ethyl 1H-indole-1,3-dicarboxylate stands out due to its unique combination of the ethyl ester and Boc protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
177200-90-7 |
---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.331 |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl indole-1,3-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-5-20-14(18)12-10-17(15(19)21-16(2,3)4)13-9-7-6-8-11(12)13/h6-10H,5H2,1-4H3 |
InChI Key |
JZTVIBPTOJFNDD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |
Synonyms |
1H-INDOLE-1,3-DICARBOXYLIC ACID, 1-(1,1-DIMETHYLETHYL)3-ETHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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